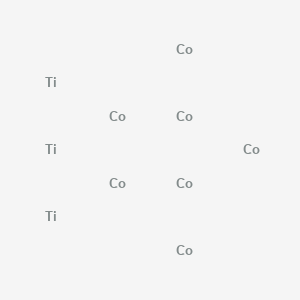
Cobalt;titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt titanium is a compound formed by the combination of cobalt and titanium. Both elements are transition metals known for their unique properties and wide range of applications. Cobalt is known for its magnetic properties, high melting point, and ability to form alloys, while titanium is renowned for its strength, low density, and resistance to corrosion. The combination of these two elements results in a compound with enhanced properties suitable for various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cobalt titanium compounds can be synthesized through various methods, including the polymeric precursor method, sol-gel method, and co-precipitation. One common approach involves the use of cobalt nitrate and tetra-n-butyl titanate as precursors, with citric acid and propylene glycol acting as chelating agents. The mixture is heated to promote polymerization, resulting in a homogeneous resin where metal ions are uniformly distributed .
Industrial Production Methods: In industrial settings, cobalt titanium compounds are often produced through high-energy milling, hydrothermal synthesis, and chemical vapor deposition. These methods allow for precise control over the composition, crystal structure, and morphological features of the resulting materials .
Analyse Chemischer Reaktionen
Types of Reactions: Cobalt titanium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, cobalt(II) oxide can react with nitric acid to form cobalt nitrate, while titanium can react with chlorine to form titanium tetrachloride .
Common Reagents and Conditions: Common reagents used in reactions involving cobalt titanium compounds include hydrochloric acid, sulfuric acid, and hydrogen peroxide. These reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products Formed: The major products formed from reactions involving cobalt titanium compounds include cobalt chloride, cobalt sulfate, and titanium tetrachloride. These products have significant industrial applications, such as in electroplating and the synthesis of other compounds .
Wissenschaftliche Forschungsanwendungen
Cobalt titanium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions, including the oxidation of hydrocarbons and the reduction of nitrogen oxides. In biology and medicine, cobalt titanium compounds are explored for their potential use in drug delivery systems and as contrast agents in imaging techniques . In industry, these compounds are used in the production of high-performance materials, such as superalloys and electrochromic devices .
Wirkmechanismus
The mechanism of action of cobalt titanium compounds involves their ability to interact with molecular targets and pathways. For example, cobalt ions can inhibit DNA repair and generate reactive oxygen species, leading to oxidative damage. Titanium ions, on the other hand, can interact with cellular components to enhance the efficacy of drug delivery systems .
Vergleich Mit ähnlichen Verbindungen
Cobalt titanium compounds can be compared with other transition metal compounds, such as cobalt-chromium and titanium-aluminum alloys. While cobalt-chromium alloys are known for their use in orthopedic implants, cobalt titanium compounds offer enhanced electrochemical properties and stability. Similarly, titanium-aluminum alloys are used in aerospace applications, but cobalt titanium compounds provide superior catalytic and magnetic properties .
List of Similar Compounds:- Cobalt-chromium alloys
- Titanium-aluminum alloys
- Cobalt-nickel alloys
- Titanium-vanadium alloys
Eigenschaften
CAS-Nummer |
66273-52-7 |
|---|---|
Molekularformel |
Co7Ti3 |
Molekulargewicht |
556.13 g/mol |
IUPAC-Name |
cobalt;titanium |
InChI |
InChI=1S/7Co.3Ti |
InChI-Schlüssel |
JRJPPPXGJUTEIY-UHFFFAOYSA-N |
Kanonische SMILES |
[Ti].[Ti].[Ti].[Co].[Co].[Co].[Co].[Co].[Co].[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


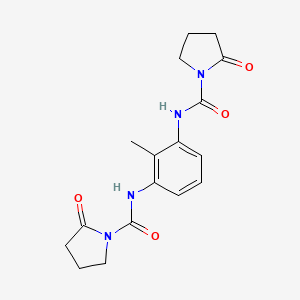
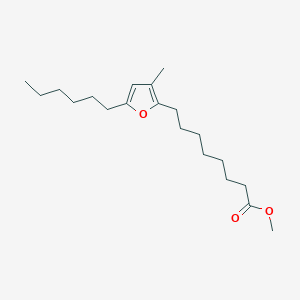
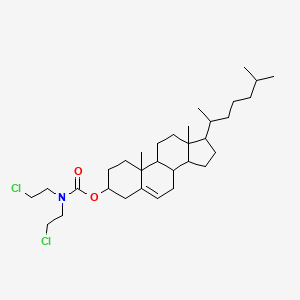
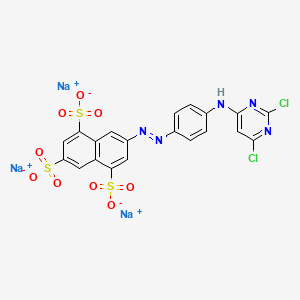
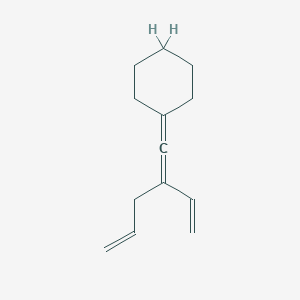
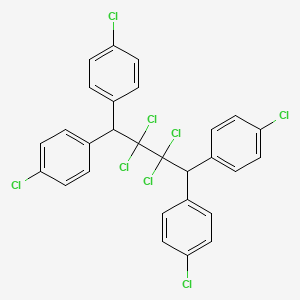
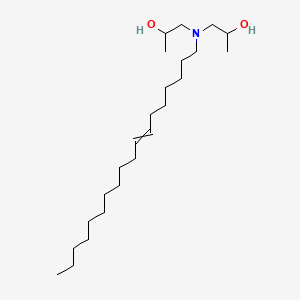
![2-Propanol, 1,1'-[[[2-(3-chloro-2-hydroxypropoxy)phenyl]methylene]bis(4,1-phenyleneoxy)]bis[3-chloro-](/img/structure/B14479581.png)
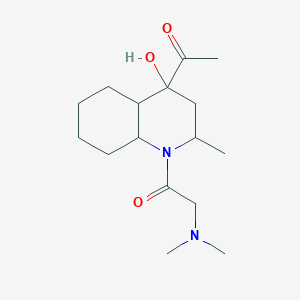
![[(2-Hydroxyethyl)(tridecyl)amino]oxidanide](/img/structure/B14479586.png)
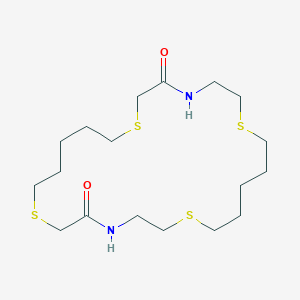
![2-(Methylsulfanyl)-1-oxo-1lambda~5~-naphtho[1,2-e][1,2,4]triazine](/img/structure/B14479591.png)
![7a,8-Dihydrocyclopenta[a]indene](/img/structure/B14479599.png)
![2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate](/img/structure/B14479600.png)
